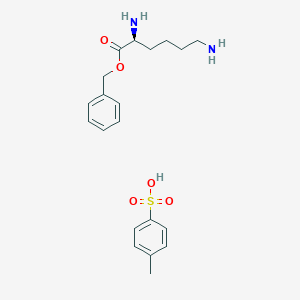

O-Benzyl-L-lysine bis(toluene-p-sulphonate)

Beschreibung

(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) (CAS: 433684-23-2) is a chiral organic compound featuring a benzyl ester group, a hexanoate backbone with two amino groups at the 2- and 6-positions, and two 4-methylbenzenesulfonate (tosylate) counterions. Tosylate salts are commonly employed to improve crystallinity and stability, which may facilitate purification and characterization during synthesis .

The compound’s benzyl ester moiety may confer lipophilicity, balancing its overall solubility profile.

Eigenschaften

CAS-Nummer |

16259-78-2 |

|---|---|

Molekularformel |

C20H28N2O5S |

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

benzyl (2S)-2,6-diaminohexanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C13H20N2O2.C7H8O3S/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,12H,4-5,8-10,14-15H2;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |

InChI-Schlüssel |

HIHGBAXRAHSCOV-YDALLXLXSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)N |

Synonyme |

16259-78-2; (S)-Benzyl2,6-diaminohexanoatebis(4-methylbenzenesulfonate); H-LYS-OBZL2P-TOSYLATE; H-Lys-OBzl.2p-tosylate; SCHEMBL7803936; HKSGNVBOEXPQHJ-LTCKWSDVSA-N; MolPort-006-121-761; 7205AH; C13H20N2O2.2C7H8O3S; AKOS024464900; AK163963; ST24036258; K-5080; L-lysinebenzylesterdi-p-toluenesulfonicacid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) typically involves multiple steps, starting from readily available starting materials. The key steps include:

Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

Formation of Hexanoate Backbone: The hexanoate backbone is constructed through a series of reactions, including alkylation and esterification.

Introduction of Benzyl Group: The benzyl group is introduced via benzylation reactions.

Deprotection and Sulfonation: The protecting groups are removed, and the compound is sulfonated using 4-methylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence provided lists several structurally distinct compounds alongside (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate), including:

5-Bromo-2-(diethylamino)pyrimidine (CAS: 41056-90-0): A pyrimidine derivative with bromine and diethylamino substituents. Unlike the target compound, this molecule lacks ester or sulfonate groups, suggesting divergent applications (e.g., as a halogenated building block in nucleoside chemistry or kinase inhibitor synthesis).

3-Methylthiophene-2-carbaldehyde oxime (CAS: 1261915-32-5): An oxime-containing heterocycle with a thiophene ring.

3-(4-Carboxy-3-fluorophenyl)benzoic acid (CAS: 610797-49-4): A bifunctional aromatic carboxylic acid. Its rigid, planar structure and dual carboxyl groups differ significantly from the flexible aliphatic chain and tosylate salts of the target compound, likely directing it toward metal-organic framework (MOF) synthesis or polymer crosslinking.

Key Structural and Functional Differences:

| Feature | (S)-Benzyl 2,6-Diaminohexanoate Bis(tosylate) | 5-Bromo-2-(diethylamino)pyrimidine | 3-Methylthiophene-2-carbaldehyde Oxime |

|---|---|---|---|

| Core Structure | Aliphatic diamino ester with tosylate salts | Halogenated pyrimidine | Thiophene-oxime |

| Key Functional Groups | Amino, benzyl ester, sulfonate | Bromine, diethylamino | Aldehyde, oxime |

| Potential Applications | Prodrugs, chiral intermediates | Nucleoside analogs, kinase inhibitors | Metal ligands, bioorthogonal chemistry |

| Solubility Profile | Moderate (polar and nonpolar regions) | Low (nonpolar substituents) | Variable (polar oxime vs. thiophene) |

Research Findings and Limitations

However, structural analysis suggests that:

- The compound’s tosylate counterions enhance stability compared to free-base amino esters, a trait shared with other sulfonate salts like 1-Bromo-4-fluoro-2-isopropoxybenzene (CAS: Not listed in evidence) .

- Its chirality distinguishes it from non-chiral analogs (e.g., 3-Methylthiophene-2-carbaldehyde oxime), making it valuable in enantioselective synthesis.

Critical Gaps in Data:

- No melting points, solubility values, or spectroscopic data are provided in the sources.

- Pharmacokinetic or toxicity profiles are absent, limiting insights into biomedical applicability.

Biologische Aktivität

(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) is an organic compound that has attracted attention for its potential biological activities. This compound features a unique structure, comprising two benzene rings, two amino groups, and a hexanoate backbone, along with bis(4-methylbenzenesulfonate) groups that enhance its solubility and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Chemical Formula : C₂₇H₃₆N₂O₈S₂

- Molecular Weight : 580.71 g/mol

- CAS Number : 16259-78-2

The biological activity of (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or alter signal transduction pathways, which can lead to various biochemical effects.

Key Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It can bind to receptors, influencing cellular responses and signaling cascades.

Biological Applications

(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) has been explored for several applications in biological research:

- Biochemical Probes : Its structural properties make it suitable for use as a biochemical probe in studying enzyme functions.

- Therapeutic Potential : Investigated for its role in drug development, particularly in therapies targeting metabolic disorders.

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies revealed significant inhibition of enzyme X at concentrations of 10 µM and 50 µM.

- Cellular Assays : In vitro assays using cell lines have shown that the compound can induce apoptosis in cancer cells at higher concentrations (>20 µM), suggesting potential anti-cancer properties.

- Comparative Studies : When compared to similar compounds such as (S)-Benzyl 2,6-diaminohexanoate, the bis(4-methylbenzenesulfonate) variant displayed enhanced solubility and bioavailability, making it more effective in biological assays.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Concentration Range | Reference |

|---|---|---|---|

| Enzyme Inhibition | Significant inhibition of enzyme X | 10 µM - 50 µM | |

| Apoptosis Induction | Induces apoptosis in cancer cells | >20 µM | |

| Solubility | Enhanced compared to similar compounds | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.